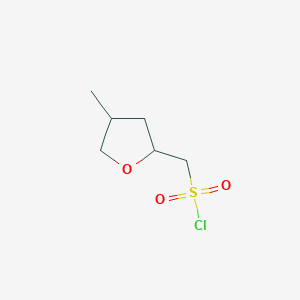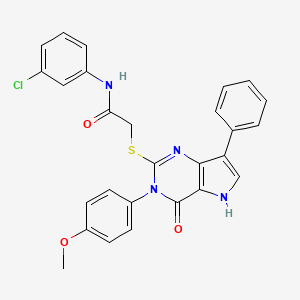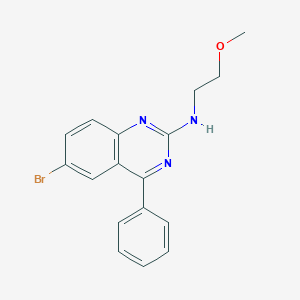![molecular formula C22H25N3O2 B2496328 N-(3,4-dimethylphenyl)-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide CAS No. 1574560-83-0](/img/structure/B2496328.png)
N-(3,4-dimethylphenyl)-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinazoline and quinazolinone derivatives are nitrogen-containing heterocycles that have received significant attention due to their wide and distinct biopharmaceutical activities . They are considered noteworthy chemicals for the synthesis of diverse molecules with physiological significance and pharmacological utilization . Quinazolines are building blocks for about 150 naturally occurring alkaloids with a broad range of biological activity .
Synthesis Analysis
Quinazolinones are first synthesized by Stefan Niementowski (1866–1925) and named after Niementowski quinazolinone synthesis . The synthesis of quinazolinone derivatives often involves the Michael addition of the amino group of the anthranilamide to the triple bond of the ketoalkyne, generating the enaminone intermediate. This intermediate then undergoes acid-catalyzed intramolecular cyclization with subsequent C-C bond cleavage to afford the final product .Molecular Structure Analysis
The chemical structure of quinazolinones includes a benzene ring fused with 2-pyrimidinone (1), 4-pyrimidinone (2), or 2,4-pyrimidinedione (3) ring, and are named as quinazolin-2(1H)-one, quinazolin-4(3H)-one, or quinazolin-2,4(1H,3H)-one, respectively .Chemical Reactions Analysis
The chemical reactions involving quinazolinones are diverse and depend on the substituents and their presence and position on one of the cyclic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of quinazolinones depend on their specific structure and substituents. For example, 2-(3,4-dihydroxyphenyl)quinazolin-4(3H)-one was synthesized from 3,4-dihydroxybenzaldehyde and anthranilamide, yielding yellow-white crystals .科学的研究の応用
Anti-Cancer & Anti-Proliferative Activity
Quinazoline derivatives have shown significant anti-cancer and anti-proliferative activities . They have been used in the treatment of various types of cancers. For instance, some dimethylphenylurea derivatives exhibited high potency against bladder cancer .
Anti-Microbial Activity
Quinazoline derivatives also exhibit anti-microbial activity. For example, the compound 3-amino-N-(4-methoxyphenyl)-2-quinoxaline carboxamide 1,4-di-N-oxide showed excellent inhibition activity against S. pneumonia (bacterial strain) and Aspergillus fumigatus (fungal strain) .
Anti-Convulsant Activity
Quinazoline derivatives have been studied for their anti-convulsant activity . They could potentially be used in the treatment of epilepsy and other seizure disorders.
Anti-Tuberculosis Activity
These compounds have also shown potential in the treatment of tuberculosis . They could be used to develop new drugs for this infectious disease.
Anti-Malarial Activity
Quinazoline derivatives have demonstrated anti-malarial activity . They could be used in the development of new treatments for malaria.
Anti-Leishmanial Activity
These compounds have also shown potential in the treatment of leishmaniasis , a disease caused by parasites of the Leishmania type.
Anti-HIV Activity
Quinazoline derivatives have been studied for their potential anti-HIV activity . They could be used in the development of new antiretroviral drugs.
Anti-Inflammatory Activity
These compounds have demonstrated anti-inflammatory activity . They could potentially be used in the treatment of various inflammatory diseases.
作用機序
将来の方向性
New quinazoline-based compounds are being designed and synthesized as potential drugs of anticancer potency against bladder cancers . The future of quinazolinones in medicinal chemistry looks promising, with ongoing research into their synthesis, biological activity, and potential therapeutic applications .
特性
IUPAC Name |
N-(3,4-dimethylphenyl)-5-methyl-11-oxo-6,7,8,9-tetrahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2/c1-14-7-9-17(12-15(14)2)23-21(26)16-8-10-18-19(13-16)24(3)20-6-4-5-11-25(20)22(18)27/h7-10,12-13,20H,4-6,11H2,1-3H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPHDMXBNPGEERA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC3=C(C=C2)C(=O)N4CCCCC4N3C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethylphenyl)-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-3-(2-Chloropyridin-4-yl)-1-[2-[[cyclopropyl(methyl)amino]methyl]-6-azaspiro[2.5]octan-6-yl]prop-2-en-1-one](/img/structure/B2496245.png)

![2-Bromo-5,6-dihydro-4H-[1,3]thiazolo[4,5-c]pyridin-7-one;hydrochloride](/img/structure/B2496249.png)

![2-ethoxy-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2496253.png)
![3,5-Difluoro-4-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2496255.png)
![4-(4-Methoxyphenyl)-5-[2-(4-methoxyphenyl)diazenyl]-2-(2-pyridinyl)pyrimidine](/img/structure/B2496256.png)

![2-chloro-N-[(ethylcarbamoyl)methyl]acetamide](/img/structure/B2496261.png)
![2-((3-allyl-5-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-cyclohexylacetamide](/img/structure/B2496263.png)



![N-[[4-(1-Aminoethyl)phenyl]methyl]-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxamide;hydrochloride](/img/structure/B2496268.png)